molecular formula C11H14N2O5S B2901473 N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 1396683-88-7

N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B2901473
CAS No.: 1396683-88-7
M. Wt: 286.3
InChI Key: XVAMPUOEBHJTHK-UHFFFAOYSA-N
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Description

N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound that features a furan ring, an oxazole ring, and a sulfonamide group

Mechanism of Action

Target of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan derivatives are known for their remarkable therapeutic efficacy . The compound’s interaction with its targets and any resulting changes would depend on the specific biochemical pathways it affects.

Biochemical Pathways

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . Therefore, it can be inferred that this compound may affect multiple biochemical pathways, leading to its therapeutic effects.

Result of Action

Given the known therapeutic efficacy of furan derivatives , it can be inferred that this compound may have significant molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the furan ring, followed by the introduction of the oxazole ring and the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the oxazole ring can produce dihydrooxazole derivatives.

Scientific Research Applications

N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(furan-2-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
  • N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-thiazole-4-sulfonamide

Uniqueness

N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a furan ring, oxazole ring, and sulfonamide group makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c1-7-11(8(2)18-13-7)19(15,16)12-5-10(14)9-3-4-17-6-9/h3-4,6,10,12,14H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAMPUOEBHJTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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